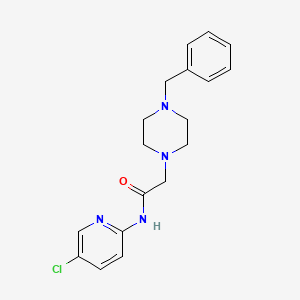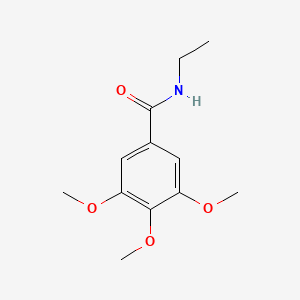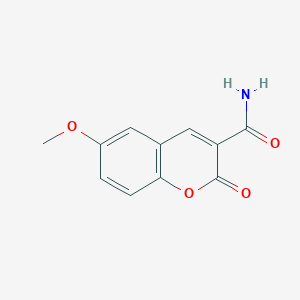
2-(4-benzyl-1-piperazinyl)-N-(5-chloro-2-pyridinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-benzyl-1-piperazinyl)-N-(5-chloro-2-pyridinyl)acetamide is a chemical compound that is widely used in scientific research for its various biochemical and physiological effects. This compound is also known by its chemical name, BPCA, and is synthesized using a specific method that involves several steps.
Mécanisme D'action
The mechanism of action of BPCA is not fully understood, but it is believed to act on several neurotransmitter systems in the brain, including the dopamine and serotonin systems. BPCA has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its antipsychotic and antidepressant effects. BPCA has also been shown to inhibit the activity of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
BPCA has several biochemical and physiological effects, including antipsychotic, antidepressant, anti-inflammatory, and antioxidant effects. BPCA has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which play a key role in the development of various inflammatory diseases. BPCA has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
BPCA has several advantages for lab experiments, including its potent antipsychotic and antidepressant effects, as well as its anti-inflammatory and antioxidant properties. However, BPCA also has some limitations, including its relatively low solubility in water and its potential toxicity at high doses. Therefore, careful consideration should be given to the dose and route of administration when using BPCA in lab experiments.
Orientations Futures
There are several future directions for the use of BPCA in scientific research. One potential application is the development of new drugs for the treatment of mental illnesses such as schizophrenia and depression. BPCA may also have potential therapeutic applications for the treatment of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Further research is needed to fully understand the mechanisms of action of BPCA and to identify its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of BPCA involves several steps, including the reaction of 2-chloro-N-(5-chloro-2-pyridinyl)acetamide with benzylpiperazine in the presence of a base to form 2-(4-benzyl-1-piperazinyl)-N-(5-chloro-2-pyridinyl)acetamide. This reaction is followed by purification and characterization of the final product using various techniques such as NMR spectroscopy and HPLC.
Applications De Recherche Scientifique
BPCA is widely used in scientific research for its various biochemical and physiological effects. It has been shown to have potent antipsychotic and antidepressant effects in animal models, making it a promising candidate for the development of new drugs for the treatment of mental illnesses. BPCA has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for the treatment of various inflammatory diseases.
Propriétés
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-(5-chloropyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O/c19-16-6-7-17(20-12-16)21-18(24)14-23-10-8-22(9-11-23)13-15-4-2-1-3-5-15/h1-7,12H,8-11,13-14H2,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNHUJZNTMJTRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(=O)NC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-nitro-1,3-benzodioxole-5-carbaldehyde {6-[(2-fluorophenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone](/img/structure/B5772599.png)
![4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]morpholine](/img/structure/B5772607.png)

![5-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-furamide](/img/structure/B5772614.png)

![4-hydroxy-2-{[(2,4,5-trimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5772620.png)
![4-(1,3-benzodioxol-5-yloxy)-2-methyl-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B5772627.png)
![1-[(2-chloro-5-nitrophenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B5772639.png)
![2-({cis-3-[6-(3-hydroxypyrrolidin-1-yl)pyrimidin-4-yl]cyclobutyl}amino)isonicotinamide](/img/structure/B5772644.png)


